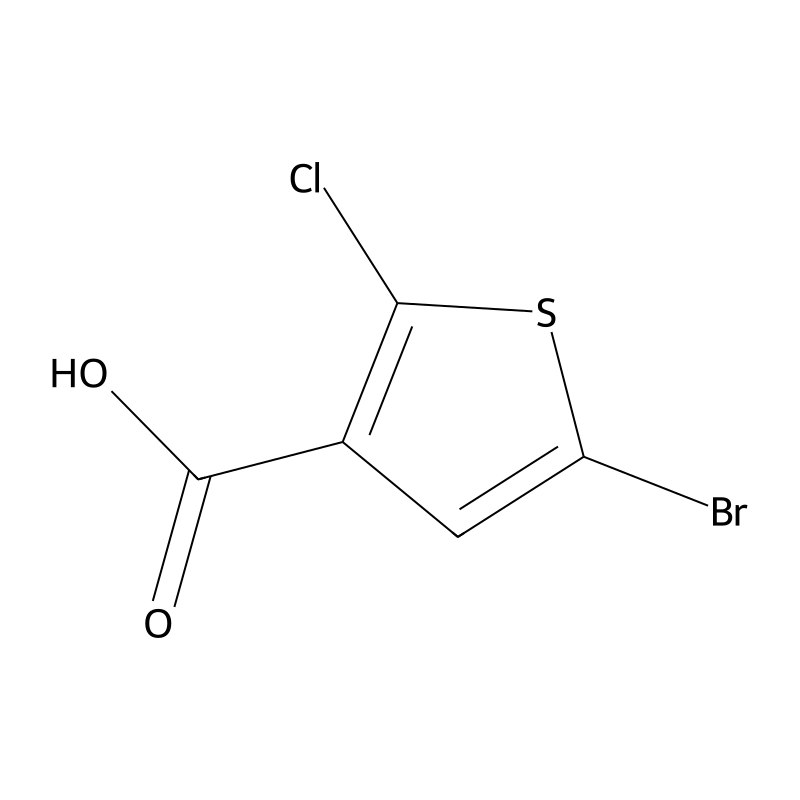

5-Bromo-2-chlorothiophene-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Chemical Synthesis:

- 5-BCT-3-COOH can serve as a building block for the synthesis of more complex molecules. For instance, it has been used as a precursor for the preparation of 5-bromo-2-thiophenecarboxylic acid esters, which are valuable intermediates in organic synthesis [].

Potential in Photodynamic Therapy:

- Studies suggest that 5-BCT-3-COOH may have potential applications in photodynamic therapy (PDT), a treatment modality using light and photosensitizers to destroy targeted cells. Researchers have explored incorporating 5-BCT-3-COOH into the structure of new porphyrin sensitizers, molecules crucial for PDT to function. These studies suggest that 5-BCT-3-COOH-based sensitizers exhibit promising photophysical and photochemical properties, making them potential candidates for further investigation in PDT [].

Research on Antimicrobial Activity:

5-Bromo-2-chlorothiophene-3-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 241.49 g/mol. It features a thiophene ring substituted with bromine and chlorine atoms, as well as a carboxylic acid functional group. The compound is characterized by its unique structure, which contributes to its chemical reactivity and potential biological applications.

The reactivity of 5-bromo-2-chlorothiophene-3-carboxylic acid can be attributed to the presence of the carboxylic acid group, which can undergo typical acid-base reactions. Additionally, the halogen substituents (bromine and chlorine) can participate in nucleophilic substitution reactions, making the compound versatile for further chemical modifications. Some key reactions include:

- Esterification: Reaction with alcohols to form esters.

- Nucleophilic substitution: Halogen atoms can be replaced by nucleophiles such as amines or thiols.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a thiophene derivative.

Research indicates that 5-bromo-2-chlorothiophene-3-carboxylic acid exhibits potential biological activities. Notably, it has been identified as a potential antidiabetic agent due to its ability to inhibit glucosyltransferase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making it a candidate for further investigation in diabetes treatment .

Several methods have been developed for synthesizing 5-bromo-2-chlorothiophene-3-carboxylic acid:

- Halogenation of Thiophene Derivatives: Starting from thiophene or its derivatives, bromination and chlorination can be performed using halogenating agents.

- Carboxylation Reactions: Utilizing carbon dioxide in the presence of a suitable catalyst can introduce the carboxylic acid group into the thiophene ring.

- Multi-step Synthesis: Involves forming intermediate compounds that are subsequently transformed into 5-bromo-2-chlorothiophene-3-carboxylic acid through various organic reactions.

The applications of 5-bromo-2-chlorothiophene-3-carboxylic acid extend into various fields:

- Pharmaceuticals: As a potential drug candidate for diabetes management.

- Agricultural Chemicals: Its derivatives may serve as herbicides or fungicides due to their biological activity.

- Material Science: Used in the synthesis of conductive polymers and other advanced materials.

Studies focusing on the interactions of 5-bromo-2-chlorothiophene-3-carboxylic acid with biological systems are crucial for understanding its pharmacological potential. Investigations have shown that it may interact with specific enzymes and receptors, influencing metabolic pathways related to glucose regulation. Further research is needed to elucidate these interactions fully and assess their therapeutic implications.

Several compounds share structural similarities with 5-bromo-2-chlorothiophene-3-carboxylic acid. Here are some noteworthy examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 5-Bromo-4-chlorothiophene-2-carboxylic acid | C₅H₃BrClO₂S | 0.82 |

| 4-Amino-5-bromo-2-thiophenecarboxylic acid | C₅H₄BrN₃O₂S | 0.79 |

| Thiophene-2,5-dicarboxylic acid | C₈H₆O₄S | 0.78 |

| 5-Methylthiophene-2-carboxylic acid | C₅H₄O₂S | 0.78 |

| 5-Bromothiophene-2-carbaldehyde | C₅H₄BrOS | 0.80 |

These compounds exhibit varying degrees of similarity due to their structural components and functional groups. The uniqueness of 5-bromo-2-chlorothiophene-3-carboxylic acid lies in its specific halogen substitutions and carboxylic functionality, which may impart distinct chemical properties and biological activities compared to its analogs.